Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.
Overview
Description
Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.: is a chemical compound commonly used in various industrial and scientific applications. It is an ester derived from sorbitan and oleic acid, with poly(oxy-1,2-ethanediyl) chains attached. This compound is known for its surfactant properties, making it useful in formulations where emulsification, stabilization, and solubilization are required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. typically involves the esterification of sorbitan with oleic acid, followed by ethoxylation. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The ethoxylation step involves reacting the ester with ethylene oxide under controlled temperature and pressure conditions to achieve the desired degree of ethoxylation .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced monitoring systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The ester and ethoxylate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the ester and ethoxylate groups under mild conditions.
Major Products Formed:
Oxidation Products: Peroxides, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Amides, thioesters, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. is used as a surfactant in various reactions and formulations. It helps in stabilizing emulsions and dispersions, making it valuable in the synthesis of nanoparticles and other advanced materials .
Biology: In biological research, this compound is used in cell culture media and other biological formulations to enhance the solubility and stability of hydrophobic compounds. It is also used in the preparation of liposomes and other drug delivery systems .
Medicine: In the medical field, Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. is used in pharmaceutical formulations as an emulsifier and solubilizer. It helps in improving the bioavailability of poorly soluble drugs and is used in the formulation of creams, ointments, and injectable solutions .
Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and household cleaning agents. Its surfactant properties make it useful in formulations where emulsification, foaming, and stabilization are required .
Mechanism of Action
The mechanism of action of Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The poly(oxy-1,2-ethanediyl) chains provide hydrophilic properties, while the sorbitan and oleic acid moieties provide hydrophobic properties, making it an effective amphiphilic molecule .
Molecular Targets and Pathways: The compound interacts with lipid bilayers and proteins, enhancing the solubility and stability of hydrophobic molecules. It also facilitates the transport of drugs and other bioactive compounds across cell membranes, improving their bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
- Polysorbate 20 (Sorbitan, monododecanoate, poly(oxy-1,2-ethanediyl) derivs.)
- Polysorbate 40 (Sorbitan, monopalmitate, poly(oxy-1,2-ethanediyl) derivs.)
- Polysorbate 60 (Sorbitan, monostearate, poly(oxy-1,2-ethanediyl) derivs.)
- Polysorbate 80 (Sorbitan, monooleate, poly(oxy-1,2-ethanediyl) derivs.)
Uniqueness: Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. is unique due to its specific combination of sorbitan, oleic acid, and ethoxylate chains. This combination provides a balance of hydrophilic and hydrophobic properties, making it highly effective as a surfactant in various applications. Its ability to form stable emulsions and enhance the solubility of hydrophobic compounds sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-24-37-26-28(38-21-18-33)32-31(41-23-20-35)29(27-42-32)39-22-19-34/h9-10,28-29,31-35H,2-8,11-27H2,1H3/b10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTIFOGXOGLRCB-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058658 | |
Record name | Polysorbate monomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lemon to amber colored liquid; [Merck Index] Yellow liquid; [MSDSonline] | |
Record name | Polysorbate 80 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5448 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
> 300 °F | |
Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 208 | |
Record name | Polysorbate 80 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
LEMON TO AMBER COLORED, OILY LIQUID; VERY SOL IN WATER PRODUCING AN ODORLESS & NEARLY COLORLESS SOLN /USP/, Very soluble in water; soluble in alcohol, cottonseed oil, corn oil, ethyl acetate, methanol, toluene; insoluble in mineral oil | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1310 | |
Record name | Polysorbate 80 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.06-1.10, Lemon to amber, oily liquids; faint odor, bitter taste. Density 1.1. Most types are soluble in water, alcohol, and ethyl acetate. Combustible. /Polysorbate/ | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 1018 | |
Record name | Polysorbate 80 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Heavy metals (as Pb): not more than 10 mg/kg; Ash: not more than 0.25%; Water: not more than 3% | |
Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 4th ed.Boca Raton, FL 2002, p. 1518 | |
Record name | Polysorbate 80 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to orange colored, oily liquid, Lemon- to amber-colored, oily liquid | |
CAS No. |
9005-65-6 | |
Record name | Sorbitan, mono-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sorbitan monooleate, ethoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polysorbate 80 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4359 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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